tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
Description
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate is a dihydropyridine derivative widely used as an intermediate in pharmaceutical and organic synthesis. Its structure features a partially unsaturated six-membered dihydropyridine ring with a tert-butoxycarbonyl (Boc) protecting group and a 2-(trifluoromethyl)phenyl substituent.
Properties
Molecular Formula |
C17H20F3NO2 |
|---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H20F3NO2/c1-16(2,3)23-15(22)21-10-8-12(9-11-21)13-6-4-5-7-14(13)17(18,19)20/h4-8H,9-11H2,1-3H3 |
InChI Key |
FFVZUBIVLGQQDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the tert-butyl group: This can be done using tert-butyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting cardiovascular and neurological diseases.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Mechanism of Action
The mechanism of action of tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Dihydropyridine derivatives with tert-butyl carboxylate groups are structurally diverse, with variations in substituents significantly affecting their physical properties, reactivity, and applications. Below is a detailed comparison:
Structural and Physical Properties
Key Observations:
- Physical State: Compounds with bulky aromatic substituents (e.g., quinoline in 19d) tend to crystallize as solids, while simpler aryl derivatives (e.g., phenyl in ) are oils .
- Reactivity : The triflyloxy group in derivatives enhances electrophilicity, enabling nucleophilic substitutions or eliminations, whereas the boronate ester in facilitates cross-coupling reactions .
- Pharmaceutical Relevance: The quinoline-containing 19d exhibits antimicrobial activity, while the target compound is primarily used in piperidine synthesis for drug discovery .
Functional Group Impact
- Trifluoromethyl Groups : Enhance metabolic stability and lipophilicity, critical for drug bioavailability .
- Boc Protection : Provides stability during synthesis while allowing facile deprotection for downstream modifications .
- Sulfonyloxy Groups : Act as leaving groups, enabling further functionalization (e.g., substitution with nucleophiles) .
Biological Activity
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate is an organic compound notable for its unique structure, which includes a trifluoromethyl group that enhances its lipophilicity and potential biological activity. This article aims to explore the biological activity of this compound through various studies, including its pharmacological properties and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate is C16H18F3N O2, with a molecular weight of approximately 327.341 g/mol. The presence of the trifluoromethyl group significantly influences its physicochemical properties, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds with similar structures to tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate exhibit various biological activities, including:
- Antioxidant Activity : Compounds with trifluoromethyl groups often show enhanced antioxidant capabilities due to electron-withdrawing effects that stabilize radical species.
- Enzyme Inhibition : The compound may interact with enzymes such as cholinesterases and cyclooxygenases, potentially serving as an inhibitor.
- Anticancer Properties : Preliminary studies suggest that similar dihydropyridine derivatives may have cytotoxic effects against cancer cell lines.
Interaction Studies
Studies focusing on the interaction of tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate with biological targets have revealed significant findings:
- Binding Affinity : Research has shown that the binding affinity of this compound with specific enzymes can lead to inhibition, which is crucial for its potential therapeutic applications.
- Molecular Docking Studies : Docking studies indicate strong interactions between the trifluoromethyl group and enzyme residues, enhancing the compound's biological activity. For instance, hydrogen and halogen bonding interactions were observed in related compounds .
Table: Summary of Biological Activities and Findings
Pharmacological Implications
The unique structural features of tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate suggest several pharmacological implications:
- Potential Drug Development : Due to its diverse biological activities, this compound could serve as a lead structure for developing new therapeutic agents targeting neurodegenerative diseases or cancer.
- Safety Profile : Further studies are required to assess the safety profile and potential side effects associated with this compound, particularly concerning cardiac toxicity linked to hERG channel interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
